An In-depth Technical Guide to C.I. Reactive Orange 16
An In-depth Technical Guide to C.I. Reactive Orange 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental applications, and toxicological profile of C.I. Reactive Orange 16 (RO16). The information is curated to support research and development activities, with a focus on data presentation and detailed methodologies.
Chemical Structure and Properties
C.I. Reactive Orange 16 is a monoazo reactive dye characterized by a vinyl sulfone group, which facilitates its covalent bonding to substrates like cellulosic fibers. Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure:
(Note: An illustrative image of the chemical structure would be placed here in a final document. For this text-based generation, a placeholder is used).
The synthesis of Reactive Orange 16 involves a two-step process: the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate, followed by an azo coupling reaction with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid (N-acetyl Gamma acid) under controlled temperature and pH conditions.[1]
Physicochemical Properties
The quantitative properties of Reactive Orange 16 are compiled in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | [2] |
| Synonyms | Remazol Brilliant Orange 3R, C.I. 17757, Reactive Orange 3R | [2][3][4] |
| CAS Number | 12225-83-1, 20262-58-2, 12225-88-6 | [2][3][5] |
| Molecular Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ | [2][3][6] |
| Molecular Weight | 617.54 g/mol | [2][3][6] |
| Appearance | Orange to dark red powder | [3] |
| Melting Point | >300 °C | [6] |
| Solubility in Water | 120 g/L at 20°C; >150 g/L at 80°C | [2][3] |
| Absorption Max (λmax) | 493 nm (in water) | [7][8][9] |
Experimental Protocols
Reactive Orange 16 is widely used in textile dyeing and as a model pollutant in environmental remediation studies. Detailed methodologies for these applications are provided below.
Textile Dyeing: Exhaust Dyeing of Cotton
This protocol describes a typical laboratory procedure for dyeing cotton fabric with Reactive Orange 16 using the exhaust method.
Materials:
-
Pre-scoured and bleached cotton fabric
-
Reactive Orange 16
-
Glauber's salt (anhydrous sodium sulfate)
-
Soda ash (anhydrous sodium carbonate)
-
Wetting agent
-
Sequestering agent
-
Acetic acid
-
Non-ionic detergent
-
Laboratory dyeing machine or thermostatically controlled water bath
Procedure:
-
Solution Preparation:
-
Prepare a 1% (w/v) stock solution of Reactive Orange 16.
-
Prepare a 200 g/L solution of Glauber's salt.
-
Prepare a 100 g/L solution of soda ash.[4]
-
-
Dye Bath Setup:
-
For a 10 g cotton sample at a 1:20 liquor ratio, add 170 mL of deionized water to a beaker.
-
Add 10 mL of the Glauber's salt solution (final concentration: 50 g/L).
-
Add a wetting/sequestering agent as required.[4]
-
-
Dyeing - Exhaustion Phase:
-
Introduce the cotton fabric into the dye bath.
-
Add 10 mL of the 1% Reactive Orange 16 stock solution.
-
Run the dyeing machine or agitate the beaker in the water bath at 60°C for 30 minutes to allow for dye exhaustion.[4]
-
-
Dyeing - Fixation Phase:
-
Add 10 mL of the soda ash solution (final concentration: 5 g/L) to the dye bath.
-
Continue the dyeing process at 60°C for an additional 60 minutes.[4]
-
-
After-treatment (Wash-off):
-
Rinse the dyed fabric thoroughly with cold water.
-
Neutralize with a 1 g/L acetic acid solution for 5 minutes.
-
Perform a soaping wash with 2 g/L non-ionic detergent at 95°C for 15 minutes to remove unfixed dye.
-
Rinse with hot and then cold water until the water runs clear.[4]
-
Dry the fabric.
-
Environmental Remediation: Photocatalytic Degradation
This protocol outlines a general procedure for the photocatalytic degradation of Reactive Orange 16 using a semiconductor catalyst, often employed in wastewater treatment research.
Materials:
-
Reactive Orange 16
-
Photocatalyst (e.g., TiO₂, ZnO, or a composite material like Ag-AgCl/BiOCl)
-
Deionized water
-
Photoreactor with a suitable light source (e.g., UV or visible light)
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Reactive Orange 16 (e.g., 1 g/L) in deionized water.
-
Dilute the stock solution to the desired experimental concentration (e.g., 40 ppm).[10]
-
-
Photocatalytic Reaction:
-
Add a specific amount of the photocatalyst (e.g., 7.5 mg) to a defined volume of the RO16 solution (e.g., 10 mL) in a reaction vessel.[10]
-
Stir the mixture in the dark for approximately 30 minutes to establish adsorption-desorption equilibrium.[10]
-
Irradiate the suspension with the light source while continuously stirring.[10]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Toxicological Profile
The toxicological effects of Reactive Orange 16 have been investigated, particularly concerning its impact on cell viability and genetic material.
Summary of Toxicological Data:
| Endpoint | Finding | Cell/Organism Models | Reference(s) |
| Cytotoxicity | Concentration-dependent cytotoxicity observed. Effects were more severe in epidermal cells than in liver cells. Cytotoxic at 1000 µg/mL. | Human keratinocytes (HaCaT), Human hepatic cells (HepaRG) | [11][12][13] |
| Genotoxicity | Not genotoxic in the tested human cell lines. | Human keratinocytes (HaCaT), Human hepatic cells (HepaRG) | [11][12][13] |
| Oxidative Stress | Induces oxidative stress in bacteria, leading to an increase in superoxide (B77818) dismutase and catalase activity. These enzymes may play a role in the decolorization process. | Lysinibacillus sp. RGS | [14] |
| Phytotoxicity | The dye is phytotoxic, but its degradation products show reduced toxicity. | Onion and Mung bean | [14] |
Mechanism of Action
While detailed signaling pathways in human cells are not fully elucidated, studies in bacteria suggest that Reactive Orange 16 can induce oxidative stress.[14] This involves the generation of reactive oxygen species (ROS), which can damage cellular components. In response, organisms may upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase to mitigate the damage. The breakdown of Reactive Orange 16, particularly through bioremediation, has been shown to result in metabolites with significantly lower toxicity.[14][15]
In human cell lines, while not found to be genotoxic, the dye exhibits cytotoxicity at high concentrations, suggesting it can compromise cell membrane integrity or interfere with essential cellular processes, leading to cell death.[11][12] The higher sensitivity of skin cells (HaCaT) compared to liver cells (HepaRG) may point towards differences in metabolic handling or cellular uptake of the dye.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Reactive Orange 16 | 20262-58-2 [smolecule.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Reactive Orange 16 Dye content = 70 12225-83-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ukm.my [ukm.my]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 12. researchgate.net [researchgate.net]
- 13. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 14. Oxidative stress response in dye degrading bacterium Lysinibacillus sp. RGS exposed to Reactive Orange 16, degradation of RO16 and evaluation of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
